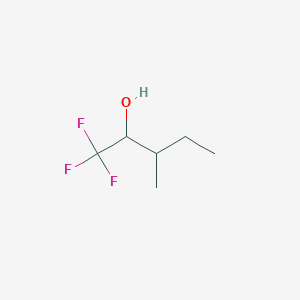1,1,1-Trifluoro-3-methylpentan-2-ol
CAS No.:
Cat. No.: VC18267929
Molecular Formula: C6H11F3O
Molecular Weight: 156.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11F3O |
|---|---|
| Molecular Weight | 156.15 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-methylpentan-2-ol |
| Standard InChI | InChI=1S/C6H11F3O/c1-3-4(2)5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |
| Standard InChI Key | YFHSXTIFYOSFFE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 1,1,1-trifluoro-3-methylpentan-2-ol is C₆H₁₁F₃O, with a molecular weight of 156.15 g/mol . Its structure features:
-
A trifluoromethyl (-CF₃) group at position 1, imparting significant electronegativity and lipophilicity.
-
A hydroxyl (-OH) group at position 2, enabling hydrogen bonding and reactivity typical of alcohols.
-
A methyl (-CH₃) group at position 3, contributing to steric effects and influencing conformational stability .
Table 1: Comparative Structural Analysis of Related Fluorinated Alcohols
| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |
|---|---|---|---|
| 1,1,1-Trifluoro-3-methylpentan-2-ol | C₆H₁₁F₃O | -CF₃, -OH, -CH₃ | Secondary alcohol with branched alkyl chain |
| 1,1,1-Trifluoro-4-methylpentan-2-ol | C₆H₁₁F₃O | -CF₃, -OH, -CH₃ | Methyl group at position 4 |
| 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol | C₆H₁₂F₃NO | -CF₃, -OH, -NH₂ | Amino alcohol with chiral centers |
Synthesis and Manufacturing
Industrial Preparation Routes
The synthesis of 1,1,1-trifluoro-3-methylpentan-2-ol can be inferred from analogous methodologies described in patent US4190730A , which outlines the isomerization of 1,1,1-trihalogeno-4-methyl-3-penten-2-ol using transition metal catalysts (e.g., palladium) or acid catalysts (e.g., sulfuric acid, phosphoric acid). Key steps include:
-
Halogenation: Introduction of trifluoromethyl groups via halogenation of precursor alkenes.
-
Isomerization: Rearrangement of double bonds using catalysts like H₃PO₄ or AlPO₄ to achieve the desired stereochemistry .
-
Reduction: Selective reduction of intermediate ketones or aldehydes to yield the alcohol functionality.
Stereochemical Considerations
While the target compound lacks chiral centers in its basic structure, synthetic routes involving asymmetric catalysis or resolution may introduce stereoisomeric forms. For example, the related amino alcohol (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol demonstrates the importance of stereochemistry in biological activity.
Physicochemical Properties
Thermal Stability and Phase Behavior
Fluorinated alcohols exhibit unique phase behaviors due to the strong electronegativity of fluorine. For 1,1,1-trifluoro-3-methylpentan-2-ol:
-
Boiling Point: Estimated at 120–130°C based on analogs like 1,1,1-trifluoro-4-methylpentan-2-ol .
-
Solubility: Moderate solubility in polar solvents (e.g., ethanol, acetone) but limited in water due to the hydrophobic -CF₃ group.
Spectroscopic Characteristics
-
¹H NMR: Expected signals include a triplet for the -CF₃ group (δ ~120 ppm in ¹⁹F NMR) and a multiplet for the hydroxyl proton (δ 1.5–2.5 ppm) .
-
IR Spectroscopy: Strong absorption bands at 3300–3500 cm⁻¹ (O-H stretch) and 1100–1200 cm⁻¹ (C-F stretch) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated alcohols serve as precursors for bioactive molecules. For instance:
-
Antiviral Agents: Analogous compounds are used in synthesizing protease inhibitors due to fluorine’s ability to enhance metabolic stability.
-
Chiral Building Blocks: The hydroxyl and trifluoromethyl groups enable asymmetric synthesis of pharmacophores.
Agrochemicals
The compound’s lipophilicity makes it suitable for pesticide formulations, improving membrane permeability in target organisms .
Comparative Analysis with Structural Analogs
Table 2: Functional Comparison of Fluorinated Alcohols
| Property | 1,1,1-Trifluoro-3-methylpentan-2-ol | 1,1,1-Trifluoro-4-methylpentan-2-ol | 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | 156.15 | 156.15 | 207.62 |
| Key Functional Groups | -CF₃, -OH, -CH₃ | -CF₃, -OH, -CH₃ | -CF₃, -OH, -NH₂ |
| Applications | Agrochemicals, solvents | Pharmaceutical intermediates | Chiral synthesis, biologics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume